1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol
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Overview
Description
1-Amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound, in particular, features an amino group (-NH2) attached to the second carbon of a propan-2-ol backbone, and a 1-ethyl-1H-pyrazol-5-yl group attached to the same carbon.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and hydrazine.
Reaction Steps: The process involves the formation of a pyrazole ring through the reaction of ethyl acetoacetate with hydrazine, followed by alkylation to introduce the ethyl group. Subsequent steps include reduction and amination to introduce the amino group and form the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro derivative.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents like hydrogen (H2) and metal catalysts (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride (NaH) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amine Derivatives: Resulting from the reduction of nitro groups.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It can serve as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
1-Amino-2-(1-methyl-1H-pyrazol-5-yl)propan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Amino-2-(1-propyl-1H-pyrazol-5-yl)propan-2-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group, in particular, may enhance its lipophilicity and affect its interaction with biological targets.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-amino-2-(2-ethylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-3-11-7(4-5-10-11)8(2,12)6-9/h4-5,12H,3,6,9H2,1-2H3 |
InChI Key |
HEPFEXGRFBQKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)(CN)O |
Origin of Product |
United States |
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